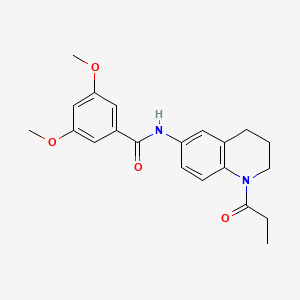

3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

This compound is a benzamide derivative featuring a 3,5-dimethoxy-substituted benzene ring linked via an amide bond to a 1-propanoyl-substituted 1,2,3,4-tetrahydroquinoline moiety. The propanoyl group at position 1 of the tetrahydroquinoline scaffold distinguishes it from structurally related analogs. This substitution likely enhances lipophilicity and influences binding interactions, making it relevant for pharmacological studies targeting enzymes or receptors that recognize heterocyclic systems .

Properties

IUPAC Name |

3,5-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-4-20(24)23-9-5-6-14-10-16(7-8-19(14)23)22-21(25)15-11-17(26-2)13-18(12-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFHJQDJDMOAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography would be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.

Reduction: : Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be utilized to study biological processes and interactions. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

The compound may have medicinal properties, and its derivatives could be explored for therapeutic applications. Research into its pharmacokinetics and pharmacodynamics would be essential to determine its efficacy and safety.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism by which 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share core structural motifs but differ in key substituents:

*Calculated based on standard atomic weights.

Key Observations:

Substituent Impact on Lipophilicity: The 1-propanoyl group in the target compound increases molecular weight and lipophilicity compared to the 2-oxo derivative in . This may enhance membrane permeability but could reduce aqueous solubility.

Heterocyclic Core Variations: The tetrahydroquinoline scaffold (target compound and BF20921) is associated with conformational rigidity, which may favor selective receptor binding. In contrast, BF20922’s benzothiazole core offers a planar aromatic system, altering π-π stacking interactions .

However, the 3,4-dimethoxy substitution in BF20921 vs. 3,5-dimethoxy in others may influence steric and electronic complementarity with biological targets.

Biological Activity

3,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{19}H_{24}N_{2}O_{3}

- Molecular Weight : 328.41 g/mol

- IUPAC Name : this compound

The presence of methoxy groups and a tetrahydroquinoline moiety suggests potential interactions with various biological targets.

Anticonvulsant Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit anticonvulsant properties. A study identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) studies indicated that modifications to the benzamide structure could enhance efficacy against seizures .

Neuroprotective Effects

In vitro studies have shown that compounds similar to this compound possess neuroprotective properties. These compounds are believed to inhibit oxidative stress and apoptosis in neuronal cells. The neuroprotective mechanism may involve modulation of neurotransmitter systems and reduction of inflammatory markers .

Antitumor Activity

Recent investigations into the antitumor potential of tetrahydroquinoline derivatives have yielded promising results. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as induction of apoptosis and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but warrants further exploration .

Case Studies

The biological activity of this compound is likely mediated through multiple pathways:

- Receptor Interaction : Potential binding to GABA receptors influencing neurotransmission.

- Oxidative Stress Reduction : Modulation of reactive oxygen species (ROS), contributing to neuroprotection.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.